N-((2-methylquinolin-4-yl)methyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
42182-60-5 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C13H14N2O/c1-9-7-11(8-14-10(2)16)12-5-3-4-6-13(12)15-9/h3-7H,8H2,1-2H3,(H,14,16) |
InChI Key |
KNVUEJAVRSOBJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of N 2 Methylquinolin 4 Yl Methyl Acetamide
Formation of Thiazole (B1198619) Derivatives
Despite a comprehensive search of available scientific literature, no specific studies detailing the direct synthesis of thiazole derivatives from the starting material N-((2-methylquinolin-4-yl)methyl)acetamide were identified. The existing research on thiazole synthesis predominantly focuses on classical methods such as the Hantzsch thiazole synthesis, which typically involves the reaction of α-haloketones with thioamides. researchgate.net
General methodologies for thiazole synthesis include the condensation of various substrates like α-halo ketones with thioamides, reactions involving thioureas, and multicomponent reactions. researchgate.netmedcraveonline.comsciencescholar.us For instance, new thiazole derivatives have been synthesized by reacting 4-substituted thiobenzamides with N-[4-(2-bromoacetyl)phenyl]acetamide. medcraveonline.com Other approaches describe the synthesis of 2-aminothiazoles from the condensation of 2-bromoacetophenones with thiourea (B124793). sciencescholar.us
However, none of the retrieved studies specifically document a reaction pathway where this compound is utilized as a precursor for the formation of a thiazole ring. Therefore, no detailed research findings, reaction conditions, or data tables for this specific transformation can be provided at this time. Further research would be necessary to explore the potential reactivity of this compound in the formation of thiazole derivatives.
Advanced Spectroscopic Characterization Techniques for N 2 Methylquinolin 4 Yl Methyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Spectral Analysis
A ¹H NMR spectrum for N-((2-methylquinolin-4-yl)methyl)acetamide would be expected to reveal distinct signals corresponding to each unique proton environment. Key expected resonances would include:
Aromatic Protons: A series of signals in the downfield region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinoline (B57606) ring system. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would clarify the substitution pattern.
Methylene (B1212753) Protons (-CH₂-): A signal, likely a doublet due to coupling with the adjacent N-H proton, for the methylene bridge connecting the quinoline ring to the acetamide (B32628) nitrogen.
Quinoline-Methyl Protons (C-CH₃): A singlet in the upfield region (around δ 2.5-2.7 ppm) for the methyl group at the C2 position of the quinoline ring.
Acetamide-Methyl Protons (CO-CH₃): A sharp singlet (around δ 2.0 ppm) corresponding to the methyl group of the acetamide moiety.
Amide Proton (N-H): A broad signal, the chemical shift of which can be highly variable depending on the solvent and concentration, representing the amide proton.
Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be anticipated for each of the 13 carbon atoms:
Carbonyl Carbon (C=O): A signal in the far downfield region (δ 168-172 ppm).
Aromatic and Heteroaromatic Carbons: A cluster of signals in the δ 115-160 ppm range, corresponding to the carbons of the quinoline ring.
Methylene Carbon (-CH₂-): A signal in the aliphatic region (likely δ 40-50 ppm).
Methyl Carbons (-CH₃): Two distinct signals in the upfield region (δ 15-25 ppm) for the two methyl groups.
Differentiation of Regioisomers using ¹³C NMR
¹³C NMR is a powerful tool for distinguishing between regioisomers—compounds with the same molecular formula but different arrangements of substituents. For instance, if one were to compare this compound with a regioisomer like N-((2-methylquinolin-6-yl)methyl)acetamide, the chemical shifts of the quinoline ring carbons would be significantly different. The position of the substituent directly influences the electronic environment of the attached carbon and adjacent carbons (via ortho, meta, and para effects), leading to a unique and predictable set of chemical shifts for each isomer. The symmetry of the molecule also plays a key role; symmetric isomers will show fewer signals than asymmetric ones.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Analysis
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman). Key vibrational modes expected for this compound would include:
N-H Stretch: A moderate to sharp band around 3300 cm⁻¹ in the FTIR spectrum.
C=O Stretch (Amide I band): A strong, sharp absorption band around 1650 cm⁻¹, characteristic of a secondary amide.
N-H Bend (Amide II band): A band of moderate intensity around 1550 cm⁻¹.
C-H Stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the quinoline ring.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Investigations
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The quinoline ring system in this compound constitutes a large chromophore. The UV-Vis spectrum would be expected to show multiple absorption bands, likely in the 200-400 nm range, corresponding to π→π* transitions within the aromatic system. The exact position of the absorption maxima (λmax) and their intensities would be characteristic of this specific substitution pattern.
Mass Spectrometry (MS) for Molecular Ion Characterization
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₄N₂O), the expected exact mass of the molecular ion [M]⁺ would be approximately 214.1106 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information, with expected fragments resulting from the cleavage of the amide bond or the methylene bridge, leading to characteristic ions such as the 2-methylquinolin-4-ylmethyl cation.
While detailed experimental data is not currently available in the public domain, the principles outlined above form the basis of how these advanced spectroscopic techniques would be applied to fully characterize the structure of this compound.
Computational and Theoretical Investigations of N 2 Methylquinolin 4 Yl Methyl Acetamide
Quantum Chemical Calculations for Molecular and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational energies, and the distribution of electrons, which collectively determine the molecule's stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govmdpi.com It is widely employed for geometry optimization, which determines the lowest-energy three-dimensional arrangement of atoms in a molecule. scielo.org.mx For N-((2-methylquinolin-4-yl)methyl)acetamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict key structural parameters. nih.govnih.gov This process yields the equilibrium bond lengths, bond angles, and dihedral angles that characterize the molecule's conformation in the ground state.
Once the geometry is optimized, the same level of theory can be used to perform a vibrational analysis. This calculation predicts the molecule's infrared (IR) and Raman vibrational frequencies. nih.govnih.gov The theoretical wavenumbers are often scaled to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental spectra. nih.gov This analysis is essential for assigning specific vibrational modes (stretching, bending, torsion) to the peaks observed in experimental IR and Raman spectra. researchgate.net
Table 1: Examples of Data Obtained from DFT Geometry Optimization
| Parameter | Description |
|---|---|
| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms. |
| Bond Angle (°) | The angle formed between three connected atoms. |
| Dihedral Angle (°) | The torsional angle between two planes defined by four atoms. |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor in chemical reactions. libretexts.org
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.gov For this compound, FMO analysis identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) centers, providing insight into how the molecule will interact with other reagents.
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.orgchemrxiv.org It illustrates the electrostatic potential on the molecule's electron density surface, revealing regions that are electron-rich or electron-poor.
The MEP map is color-coded to indicate different potential values. Typically, red and yellow shades represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often found near electronegative atoms like oxygen and nitrogen. chemrxiv.org Conversely, blue shades represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, commonly located around hydrogen atoms. chemrxiv.org The MEP map for this compound would provide a clear visual guide to its reactive sites and intermolecular interaction patterns, such as hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by examining interactions between orbitals. nih.govresearchgate.net It investigates charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, all of which contribute to molecular stability. materialsciencejournal.orgnih.gov
The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov Strong interactions, such as those between lone pairs (n) and antibonding orbitals (π) or between bonding (π) and antibonding (π) orbitals, indicate significant electron delocalization and resonance effects. For this compound, NBO analysis would elucidate the stability derived from interactions between the quinoline (B57606) ring system and the acetamide (B32628) side chain.
To gain deeper insight, the TDOS can be decomposed into Partial Density of States (PDOS), also known as Projected Density of States. PDOS analysis reveals the percentage contribution of individual atoms or specific molecular fragments (e.g., the 2-methylquinoline (B7769805) group vs. the methylacetamide group) to each molecular orbital. This technique is particularly useful for understanding the composition of the frontier orbitals. For this compound, PDOS would clarify which parts of the molecule are primarily involved in the electronic interactions defined by the HOMO and LUMO, thereby detailing the nature of its electronic structure and potential reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The fundamental principle of QSAR is that the structural properties of a molecule, encoded in numerical descriptors, determine its activity.
In a QSAR study, a set of molecules with known biological activities is used as a training set. For each molecule, a variety of molecular descriptors are calculated, which can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical model is then developed to link these descriptors to the observed activity. Once validated, this model can be used to predict the biological activity of new or untested compounds, such as this compound. researchgate.net This approach is invaluable in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Modeling
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes the molecule's ability to participate in electronic interactions. |
| Steric | Molecular Weight, Molar Volume, Surface Area | Describes the size and shape of the molecule, which influences binding to a receptor. |
| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecular skeleton. |
| Hydrophobic | LogP (Partition Coefficient) | Measures the molecule's lipophilicity, affecting its absorption, distribution, and metabolism. |
Lack of Specific Research Data for this compound Prevents Full Article Generation
A thorough investigation of scientific literature and databases reveals a significant gap in the availability of specific computational and theoretical research on the chemical compound this compound. While extensive research exists on related quinoline and acetamide derivatives, studies focusing explicitly on the molecular docking, molecular dynamics, and nonlinear optical properties of this compound could not be located. Consequently, the generation of a detailed article strictly adhering to the requested scientific outline is not possible at this time.
The user's request specified a detailed structure focusing on:
Theoretical Studies of Nonlinear Optical (NLO) Properties.
General searches for computational studies on quinoline-acetamide derivatives show that such methodologies are commonly applied in the field. For instance, molecular docking is a standard in silico method used to predict the binding affinity and interaction of quinoline derivatives with various biological targets. nih.govresearchgate.netmdpi.com Similarly, theoretical studies, often employing density functional theory (DFT), are utilized to investigate the electronic and nonlinear optical (NLO) properties of novel quinoline-based materials, which are of interest for applications in optoelectronics. nih.govmdpi.comarabjchem.org Furthermore, molecular dynamics simulations are frequently used to understand the conformational dynamics of molecules, including those with peptide-like bonds similar to the acetamide group. rsc.org
However, without specific studies conducted on this compound, any attempt to create the requested article would involve extrapolating from different molecules. This would violate the core instruction to focus solely on the specified compound and adhere strictly to the provided outline. The creation of scientifically accurate data tables and detailed research findings is contingent on the existence of published research, which appears to be unavailable for this particular compound.
Therefore, until research focusing on the computational and theoretical investigations of this compound is published, this request cannot be fulfilled as specified.
Future Research Directions and Therapeutic Prospects for N 2 Methylquinolin 4 Yl Methyl Acetamide
Exploration of New Molecular Targets and Pathways
The therapeutic efficacy of any compound is intrinsically linked to its interaction with specific molecular targets. For N-((2-methylquinolin-4-yl)methyl)acetamide, a crucial area of future research will be the identification and validation of its biological targets and the pathways it modulates. Given the known activities of similar quinoline (B57606) derivatives, several avenues warrant investigation.
For instance, compounds featuring the quinoline scaffold have demonstrated a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai A structurally related compound, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, is known to exert its antimicrobial effects by potentially targeting bacterial DNA gyrase and topoisomerase IV, while its anticancer activity may stem from the induction of apoptosis through interference with cell cycle regulation.
Future studies on this compound should, therefore, involve comprehensive screening against a panel of kinases, proteases, and other enzymes implicated in various diseases. High-throughput screening (HTS) and target-based assays will be instrumental in pinpointing its primary molecular targets. Furthermore, elucidating the downstream signaling pathways affected by this compound will provide a deeper understanding of its mechanism of action.
Table 1: Potential Molecular Targets for this compound Based on Analogous Compounds
| Potential Target Class | Specific Examples | Associated Therapeutic Area |
| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | Antibacterial |
| Cancer-Related Proteins | Kinases (e.g., EGFR, BRAF), Apoptotic Pathway Proteins (e.g., caspases) | Oncology |
| Viral Enzymes | Reverse Transcriptase, Protease | Antiviral |
| Inflammatory Pathway Proteins | Cyclooxygenases (COX-1, COX-2) | Anti-inflammatory |
Advancements in Synthetic Organic Chemistry for Derivative Libraries
The synthesis of a diverse library of derivatives is a fundamental step in optimizing a lead compound. For this compound, advancements in synthetic organic chemistry will be pivotal in generating analogs with improved potency, selectivity, and pharmacokinetic profiles.
The core synthesis of 2-methylquinoline (B7769805) derivatives can be achieved through established methods like the Doebner–von Miller reaction. nih.gov Subsequent modifications to the parent structure of this compound can be systematically explored. For example, substitutions on the quinoline ring, variations of the acetamide (B32628) group, and alterations to the methyl group at the 2-position could yield a wide array of novel compounds.
Modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce various functional groups at different positions of the quinoline nucleus. nih.gov The generation of a focused library of derivatives will enable comprehensive structure-activity relationship (SAR) studies, which are essential for identifying the key structural motifs responsible for biological activity.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. In the context of this compound, AI and ML can be applied in several ways.
Computational models can be developed to predict the biological activities and physicochemical properties of virtual derivatives, thereby prioritizing the synthesis of the most promising candidates. Quantitative Structure-Activity Relationship (QSAR) models can be built using data from a library of synthesized analogs to identify key molecular descriptors that correlate with therapeutic efficacy.
Investigation of Combination Therapy Strategies
To enhance therapeutic efficacy and overcome potential drug resistance, the investigation of combination therapy strategies is a promising approach. Future research should explore the synergistic effects of this compound with existing drugs across various therapeutic areas.
In oncology, for example, combining this compound with standard chemotherapeutic agents or targeted therapies could lead to improved treatment outcomes. The rationale for such combinations would be based on the potential for this compound to sensitize cancer cells to the effects of other drugs or to target complementary pathways. Preclinical studies involving cell lines and animal models will be necessary to evaluate the efficacy and safety of these combination regimens.
Potential as Lead Compounds for Further Preclinical Development
While extensive research on this compound is currently limited, the broader class of quinoline derivatives has a well-established track record in drug development. nih.gov This provides a strong rationale for considering this compound and its future derivatives as potential lead compounds for further preclinical development.
The initial steps in this direction would involve a thorough in vitro characterization of the compound's biological activity, including its potency, selectivity, and mechanism of action. Promising candidates would then advance to in vivo studies in relevant animal models to assess their efficacy, pharmacokinetics, and preliminary safety profiles.
The journey from a promising hit compound to a clinically approved drug is long and challenging. However, the structural features of this compound, combined with the proven therapeutic potential of the quinoline scaffold, make it a compelling candidate for future drug discovery efforts.
Q & A
Q. What experimental designs bridge in vitro findings to preclinical efficacy studies?
- Methodology : Pharmacodynamic markers (e.g., tumor volume reduction in mice) are correlated with in vitro IC₅₀. Dose escalation studies determine Maximum Tolerated Dose (MTD). PK/PD modeling (e.g., NONMEM) extrapolates human-equivalent dosing. Toxicity is assessed via histopathology and serum biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
